A Senior Application Scientist's Guide to 4-Chloro-2-fluoroanisole (CAS No. 452-09-5)
A Senior Application Scientist's Guide to 4-Chloro-2-fluoroanisole (CAS No. 452-09-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Chloro-2-fluoroanisole is a halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern—featuring a methoxy group, a fluorine atom, and a chlorine atom—provides a nuanced reactivity profile that can be strategically exploited. The interplay between the electron-donating methoxy group and the inductive effects of the halogens allows for selective functionalization at multiple positions. This guide offers an in-depth examination of its physicochemical properties, reactivity, synthesis, and applications, with a particular focus on its utility in medicinal chemistry and drug discovery. The protocols and mechanistic discussions herein are designed to provide not just procedural steps, but a deeper understanding of the causality behind its synthetic transformations.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory.
1.1: Physical and Chemical Properties
The key properties of 4-Chloro-2-fluoroanisole are summarized below for quick reference. These values are critical for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 452-09-5 | [1][2][3] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [4] |
| Boiling Point | 83-85 °C at 12 mmHg | [5] |
| Purity | Typically ≥97-98% | [1][6] |
1.2: Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and purity of 4-Chloro-2-fluoroanisole. While a dedicated spectrum for this specific molecule is not publicly available, data from analogous structures like 4-fluoroanisole and other substituted anisoles provide a strong basis for predicting its spectral characteristics.[7][8][9][10][11]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methoxy group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show seven distinct signals corresponding to each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F), a characteristic feature of fluorinated aromatics.
-
FT-IR (Infrared Spectroscopy): The IR spectrum will feature characteristic absorption bands. Key expected peaks include C-H stretching for the aromatic ring and methyl group (~3100-2850 cm⁻¹), C-O-C stretching for the ether linkage (~1250 cm⁻¹), and strong C-Cl and C-F stretching bands in the fingerprint region (~1100-700 cm⁻¹).[11]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) at m/z 160.57. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be present due to the isotopic abundance of chlorine-37.[11]
Section 2: Synthesis and Availability
4-Chloro-2-fluoroanisole is commercially available from various chemical suppliers.[12][13] The most common synthetic route involves the methylation of 4-chloro-2-fluorophenol.[14] This reaction is a standard Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile to displace a leaving group from a methylating agent like iodomethane or dimethyl sulfate.
Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 4-Chloro-2-fluoroanisole stems from the distinct reactivity of its different positions on the aromatic ring. The methoxy, fluorine, and chlorine substituents exert competing electronic effects, which a skilled chemist can manipulate to achieve desired outcomes.
3.1: Directed ortho-Metalation (DoM)
The methoxy group is a powerful Directed Metalation Group (DMG).[15][16] It can chelate with strong organolithium bases, such as n-butyllithium or s-butyllithium, to direct deprotonation exclusively at the ortho position (C3). This is arguably the most powerful and predictable transformation for this molecule.[15][17][18]
The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C3 position with high regioselectivity.
// Nodes for reactants and intermediates sub [label=<
4-Chloro-2-fluoroanisole
];
reagents [label=<
- s-BuLi, THF, -78 °C
- Electrophile (E+)
, shape=box, fillcolor="#FFFFFF", fontcolor="#202124"];
intermediate [label=<
Lithiated Intermediate
];
product [label=<
C3-Functionalized Product
];
// Edges to show the flow sub -> reagents [style=invis]; reagents -> intermediate [label="Metalation", fontcolor="#5F6368"]; intermediate -> product [label="Electrophilic Quench", fontcolor="#5F6368"];
// Invisible edges for alignment {rank=same; sub; reagents;} {rank=same; intermediate; product;} }
Caption: Directed ortho-Metalation (DoM) Workflow.
3.2: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution (SₙAr) is a reaction where a nucleophile displaces a leaving group on an aromatic ring.[19][20] For this reaction to proceed, the ring must be "activated" by electron-withdrawing groups. In 4-chloro-2-fluoroanisole, the halogens themselves provide some activation, but it is not a highly reactive SₙAr substrate under standard conditions.[21]
However, the reactivity of the halogens as leaving groups follows the trend F > Cl.[22] This is because the rate-determining step is typically the initial nucleophilic attack, which is favored by the high electronegativity of fluorine, rather than the breaking of the carbon-halogen bond.[20] Therefore, under forcing conditions or with a suitably activated ring (e.g., by introducing a nitro group), a strong nucleophile would preferentially displace the fluorine atom over the chlorine atom.
3.3: Cross-Coupling Reactions
The chlorine atom at the C4 position is a suitable handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Modern catalyst systems with electron-rich, bulky phosphine ligands are highly effective at activating aryl chlorides for oxidative addition to the palladium center.[21] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C4 position, providing a complementary method to the C3 functionalization achieved via DoM. The C-F bond is generally unreactive under these conditions, ensuring high selectivity.[21]
Section 4: Applications in Drug Discovery
The strategic incorporation of fluorine and chlorine into drug candidates is a cornerstone of modern medicinal chemistry.[23][24][25] Fluorine can enhance metabolic stability, binding affinity, and membrane permeability.[23] The fluoroanisole motif, in particular, has been studied for its impact on pharmacokinetic properties.[26][27]
4-Chloro-2-fluoroanisole provides a scaffold that can be elaborated into more complex molecules. For instance, using the DoM/cross-coupling strategies described above, a medicinal chemist can independently introduce different substituents at the C3 and C4 positions to explore the structure-activity relationship (SAR) of a new chemical entity. This dual-functionalization capability makes it a powerful starting material for building libraries of compounds for high-throughput screening.
Section 5: Experimental Protocols
The following protocols are representative examples and should be adapted based on specific electrophiles and coupling partners. All reactions should be conducted by trained chemists in a well-ventilated fume hood using appropriate personal protective equipment.
5.1: Protocol for Directed ortho-Metalation and Quenching
Objective: To synthesize 3-deutero-4-chloro-2-fluoroanisole as a proof-of-concept for the DoM reaction.
Materials:
-
4-Chloro-2-fluoroanisole (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (1.1 eq, solution in cyclohexane)
-
Deuterium oxide (D₂O, >2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Add 4-chloro-2-fluoroanisole and anhydrous THF to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species should occur during this time.
-
Add deuterium oxide (D₂O) dropwise to quench the reaction. A slight exotherm may be observed.
-
Allow the reaction mixture to warm to room temperature.
-
Quench the reaction further by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the desired C3-deuterated product.
Self-Validation: The success of the reaction can be confirmed by ¹H NMR, where the integration of the aromatic signal corresponding to the C3 proton should be significantly diminished or absent. Mass spectrometry will show an increase of one mass unit in the molecular ion peak compared to the starting material.
// Nodes A [label="1. Dissolve Substrate\nin Anhydrous THF"]; B [label="2. Cool to -78 °C"]; C [label="3. Add s-BuLi Dropwise"]; D [label="4. Stir for 1h at -78 °C\n(Metalation)"]; E [label="5. Quench with\nElectrophile (e.g., D₂O)"]; F [label="6. Aqueous Work-up\n& Extraction"]; G [label="7. Dry & Concentrate"]; H [label="8. Purify Product"];
// Edges A -> B [label="Inert Atmosphere", fontcolor="#5F6368", fontsize=8]; B -> C; C -> D; D -> E [label="Formation of\nAryllithium", fontcolor="#EA4335", fontsize=8]; E -> F [label="Warm to RT", fontcolor="#5F6368", fontsize=8]; F -> G; G -> H; }
Caption: General workflow for DoM protocol.
Section 6: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Chloro-2-fluoroanisole and its precursors or derivatives.[28]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[28][29]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[28][30]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[28][30]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[28]
-
Fire: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or foam.[31] During a fire, irritating and toxic gases like carbon monoxide, hydrogen chloride, and hydrogen fluoride may be generated.[30]
Always consult the most current Safety Data Sheet (SDS) from the supplier before use.[29][30][32]
Section 7: Conclusion
4-Chloro-2-fluoroanisole is a powerful and versatile building block for organic synthesis. Its value lies in the predictable and complementary reactivity of its C3 and C4 positions. Through directed ortho-metalation, chemists can selectively functionalize the position adjacent to the methoxy group, while palladium-catalyzed cross-coupling enables modifications at the chlorine-bearing position. This dual reactivity, combined with the favorable properties often imparted by fluorine in drug molecules, makes 4-Chloro-2-fluoroanisole an indispensable tool for researchers in drug discovery and materials science.
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